Product packaging for Vildagliptin Impurity 13(Cat. No.:)

Vildagliptin Impurity 13

Cat. No.: B12100744
M. Wt: 205.64 g/mol
InChI Key: YYUKRFPRBNDTQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Vildagliptin Impurity 13 is a characterized chemical impurity of the antidiabetic drug Vildagliptin. It is provided as a high-purity analytical standard for research and development purposes, specifically for use in quality control (QC) laboratories. This impurity is essential for developing and validating analytical methods, such as High-Performance Liquid Chromatography (HPLC), which are used to control the quality and purity of Vildagliptin in both bulk drug substances and final pharmaceutical formulations . By using this authentic standard, researchers can accurately identify and quantify the presence of this impurity, ensuring that pharmaceutical products meet stringent regulatory safety and quality specifications . The study of drug impurities like this compound is critical for comprehensive safety profiling. Scientific investigations have shown that certain impurities in pharmaceuticals can induce cytotoxic effects and increase oxidative stress, which is a particular concern for diabetic patients who may already be predisposed to such damage . Therefore, this compound is a vital tool for researchers conducting toxicological evaluations to ensure patient safety and the efficacy of pharmaceutical treatments. This product is intended for research use only and is not for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12ClNO3 B12100744 Vildagliptin Impurity 13

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H12ClNO3

Molecular Weight

205.64 g/mol

IUPAC Name

methyl 1-(2-chloroacetyl)pyrrolidine-2-carboxylate

InChI

InChI=1S/C8H12ClNO3/c1-13-8(12)6-3-2-4-10(6)7(11)5-9/h6H,2-5H2,1H3

InChI Key

YYUKRFPRBNDTQF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCCN1C(=O)CCl

Origin of Product

United States

Classification and Origin of Vildagliptin Impurities

Process-Related Impurities in Vildagliptin (B1682220) Synthesis

The manufacturing process of Vildagliptin, like any complex chemical synthesis, can give rise to various impurities. nih.gov These can include unreacted starting materials, by-products of side reactions, and residual catalysts.

In the synthesis of Vildagliptin, key starting materials and reagents, if not completely consumed, can persist as impurities in the final product. One such crucial intermediate is 3-amino-1-adamantanol. ijsred.com Analytical methods are often developed to specifically detect and quantify such precursors in the final Vildagliptin substance. ijsred.com Similarly, reagents like pyridine, N,N-dimethylaniline, and 4-dimethylaminopyridine, which may be used in the synthesis, are monitored as they are considered potentially genotoxic. nih.gov

During the multi-step synthesis of Vildagliptin, various intermediates are formed. Incomplete reactions or side reactions can lead to these intermediates or unforeseen by-products being present in the final API. For instance, (2S)-1-[2-[(3-hydroxyadamantan-1-yl)imino]acetyl]pyrrolidine-2-carbonitrile, also known as Impurity-E, has been identified as a process-related impurity in some batches of Vildagliptin. nih.govresearchgate.net This impurity was found to be unstable and could degrade further into another compound, Impurity-F. nih.govresearchgate.net Another example is the Vildagliptin dimer impurity. mdpi.com

The synthesis of complex molecules like Vildagliptin may involve the use of catalysts and ligands to facilitate specific chemical transformations. While essential for the reaction, these substances must be effectively removed from the final product as they are considered impurities. mdpi.com

Degradation Products of Vildagliptin

Vildagliptin is susceptible to degradation under various stress conditions, leading to the formation of degradation impurities. nih.gov

Forced degradation studies are intentionally conducted to understand the stability of a drug substance and to identify potential degradation products. researchgate.net Vildagliptin has been subjected to acidic, basic, oxidative, thermal, and photolytic stress conditions. scholasticahq.comtandfonline.com

Under acidic conditions (e.g., 1.0 M HCl at 80°C), a major degradant with a relative retention time (RRT) of 1.3 has been observed. scholasticahq.comtandfonline.com Basic conditions (e.g., 0.1 M NaOH) can lead to the formation of several degradants. scholasticahq.comtandfonline.com Oxidative degradation, for example with 3% hydrogen peroxide, has been shown to produce multiple degradation products. scholasticahq.comtandfonline.com One of the significant degradation products formed under both oxidative and basic stress is the amide impurity (Impurity B), which is also a minor metabolite in rats. mdpi.com Other identified degradation products include [(3-hydroxytricyclo-[3.3.1.13,7]decan-1-yl)amino]acetic acid and 1-{[(3-hydroxytricyclo[3.3.1.13,7]-decan-1-yl)amino]acetyl}pyrrolidine-2-carboxylic acid. nih.gov

Table 1: Vildagliptin Degradation Products from Forced Degradation Studies

Stress Condition Identified Degradation Products/Relative Retention Time (RRT) Reference
Acidic (1.0 M HCl, 80°C) Degradant at RRT 1.3 scholasticahq.comtandfonline.com
Basic (0.1 M NaOH) Degradants at RRTs 0.4, 0.7, 1.2 scholasticahq.com
Oxidative (3% H2O2) Degradants at RRTs 0.38, 0.5, 0.6, 0.7, 0.8, 1.2 scholasticahq.comtandfonline.com
Neutral Hydrolysis Degradant at RRT 0.7 scholasticahq.com

Vildagliptin's chemical structure, which includes a secondary amino group, makes it susceptible to interactions with certain pharmaceutical excipients, particularly those with acidic properties or in the presence of humidity. google.com Such interactions can lead to the formation of degradation products. Studies have shown that excipients like lactose, mannitol, magnesium stearate, and polyvinylpyrrolidone (B124986) can impact the stability of Vildagliptin, especially under conditions of high temperature and humidity. nih.gov These interactions can affect the -NH- and C=O groups in the Vildagliptin molecule. nih.gov For example, a Maillard-type reaction can occur between drugs with amine groups and excipients like lactose. scholasticahq.com

General Classification and Nomenclature of Vildagliptin Impurities

Impurities in drug substances like vildagliptin are categorized based on their chemical nature and origin. The ICH guidelines classify impurities into three main types: organic impurities, inorganic impurities, and residual solvents. ju.edu.jocjph.com.cn

Organic Impurities: These can arise during the manufacturing process or storage of the drug substance. They are often related to the synthesis process or are degradation products of the API. cjph.com.cn Organic impurities in vildagliptin can include starting materials, by-products, intermediates, and degradation products. cjph.com.cnresearchgate.net For instance, forced degradation studies on vildagliptin have identified several degradation products that form under specific conditions such as acidic, basic, or oxidative stress. researchgate.netnih.gov

Inorganic Impurities: These are typically derived from the manufacturing process and may include reagents, ligands, catalysts, heavy metals, or inorganic salts. cjph.com.cn Their levels are usually controlled based on pharmacopeial standards and known safety data. cjph.com.cn

Residual Solvents: These are organic volatile chemicals used during the synthesis of the drug substance or in the preparation of the drug product. Their control is addressed by the ICH Q3C guidelines, which classify them based on their toxicity. Current time information in Bangalore, IN.

The nomenclature of impurities is often based on their chemical structure. In the context of vildagliptin, impurities are sometimes designated with specific names, such as "Vildagliptin Impurity 13," or as related compounds with letter designations (e.g., Impurity E). chemicalbook.comnih.gov Research studies that identify new degradation products may assign them specific identifiers, like VILDA-D6. researchgate.net

This compound

A specific impurity of interest is this compound. Research and data from chemical suppliers indicate that this compound is chemically identified as (R)-2-((1r,3S,5R,7S)-3-hydroxyadamantan-1-yl)hexahydropyrrolo[1,2-a]pyrazine-1,4-dione . chemicalbook.comclearsynth.com

Origin and Classification of this compound

Based on scientific literature, this compound is classified as a degradation product . cjph.com.cnresearchgate.net Specifically, it has been identified as a degradant formed under acidic conditions. researchgate.net One study, which designated this compound as VILDA-D6, confirmed its formation during forced degradation studies of vildagliptin. researchgate.net Another study synthesized and characterized this compound, referring to it as "vildagliptin diketopiperizine, related substance B," and also classified it as a degradation impurity that can be generated during pharmaceutical preparation and storage. cjph.com.cn This impurity is a diketopiperazine derivative of vildagliptin. cjph.com.cn

The table below provides a summary of the key information regarding this compound.

FeatureDetails
Impurity Name This compound
Chemical Name (R)-2-((1r,3S,5R,7S)-3-hydroxyadamantan-1-yl)hexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Synonyms Vildagliptin Diketopiperazine, Vildagliptin Diketo Impurity, Vildagliptin related substance B, VILDA-D6
Molecular Formula C₁₇H₂₄N₂O₃
Molecular Weight 304.4 g/mol
Classification Organic Impurity
Origin Degradation Product
Formation Condition Acidic conditions, pharmaceutical preparation and storage

Advanced Analytical Methodologies for Vildagliptin Impurity 13 Profiling and Quantification

Chromatographic Separation Techniques

Chromatography is the cornerstone of impurity analysis in the pharmaceutical industry, providing the necessary separating power to resolve complex mixtures of the API and its related substances. amazonaws.com For Vildagliptin (B1682220) Impurity 13, various liquid chromatographic techniques are utilized.

High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the quantitative analysis of vildagliptin and its impurities. amazonaws.com Its robustness and reliability make it a staple in quality control laboratories.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode of HPLC used for analyzing vildagliptin and its impurities. benthamdirect.combenthamscience.com These methods utilize a non-polar stationary phase, typically octadecylsilane (B103800) (C18) or octylsilane (B1236092) (C8), and a polar mobile phase. The separation is based on the hydrophobic interactions between the analytes and the stationary phase.

Several stability-indicating RP-HPLC methods have been developed to separate vildagliptin from its process-related impurities and degradation products. benthamdirect.combenthamscience.comscholasticahq.com A typical method involves a C18 column and a mobile phase composed of an aqueous buffer (e.g., phosphate (B84403), perchloric acid) and an organic modifier like acetonitrile (B52724) or methanol (B129727). benthamdirect.comnih.govijpsr.com Gradient elution is often employed to achieve optimal separation of all known and unknown impurities within a reasonable timeframe. benthamdirect.combenthamscience.com Detection is commonly performed using a UV detector at a wavelength of around 210 nm, where vildagliptin and its impurities exhibit adequate absorbance. benthamdirect.comijpsr.com

Table 1: Examples of RP-HPLC Methods for Vildagliptin Impurity Analysis This table is interactive. Click on the headers to sort.

Stationary Phase Mobile Phase Flow Rate Detection Reference
Hypersil ODS C18 (250 x 4.6 mm, 5 µm) Gradient: Perchloric acid buffer, methanol, acetonitrile, triethylamine 1.0 mL/min UV at 210 nm benthamdirect.combenthamscience.com
Symmetry® Waters C18 (150 mm × 4.6 mm, 5 μm) Isocratic: Potassium dihydrogen phosphate buffer (pH 4.6) - acetonitrile - methanol (30:50:20, v/v/v) 1.0 mL/min UV at 220 nm nih.gov
BDS Hypersil C8 (250 x 4.6 mm, 5µ) Gradient: Mobile Phase A (Ammonium dihydrogen orthophosphate and octane (B31449) sulfonic acid sodium salt buffer, pH 4) and Mobile Phase B (Methanol and buffer, 95:5) 0.8 mL/min UV/PDA at 210 nm ijpsr.com

Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative chromatographic technique that is particularly useful for the retention and separation of polar and hydrophilic compounds that are poorly retained in RP-HPLC. researchgate.netsigmaaldrich.com HILIC employs a polar stationary phase (such as silica (B1680970) or a bonded polar phase) and a mobile phase with a high concentration of a non-polar organic solvent, typically acetonitrile, and a small amount of aqueous buffer. sigmaaldrich.com A water-enriched layer forms on the surface of the stationary phase, and separation is achieved through partitioning of the polar analytes between this layer and the bulk mobile phase. sigmaaldrich.com

For the analysis of vildagliptin in the presence of other polar drugs like metformin, HILIC has proven effective. researchgate.net One such method utilized an Atlantis HILIC Silica column with an isocratic mobile phase of 20% water and 80% acetonitrile/water (95:5 v/v) containing 0.1% formic acid and 3 mM ammonium (B1175870) formate, coupled with mass spectrometric detection. researchgate.net This approach demonstrates the utility of HILIC for resolving complex mixtures containing polar analytes, a category under which certain vildagliptin impurities may fall.

Table 2: Example of HILIC Method for Vildagliptin Analysis This table is interactive. Click on the headers to sort.

Stationary Phase Mobile Phase Flow Rate Detection Reference

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with sub-2 µm particles. nih.govdntb.gov.ua This technology leads to substantial improvements in separation efficiency, resolution, and speed compared to traditional HPLC. nih.govresearchgate.netoup.com The shorter analysis times offered by UPLC are a major advantage for high-throughput screening in quality control environments. nih.gov UPLC methods have been developed for the simultaneous estimation of vildagliptin and other drugs, showcasing its superior separation capabilities. dntb.gov.uaresearchgate.net

Table 3: Example of UPLC Method for Vildagliptin Impurity Analysis This table is interactive. Click on the headers to sort.

Stationary Phase Mobile Phase Flow Rate Detection Reference
Kinetex XB-C18 (150 × 2.1 mm, 1.7 µm) Gradient: A (0.1% formic acid in water) and B (0.1% formic acid in acetonitrile) 0.3 mL/min DAD-MS mdpi.com
ODS 3V (250 mm x 4.6 mm, 5 µm)* Acetonitrile with pH adjusted to 4.5 0.4 mL/min UPLC Detector at 260 nm dntb.gov.uaresearchgate.net

*Note: While the particle size is listed as 5 µm, the source describes this as a UPLC method.

Vildagliptin is a chiral molecule, and it is marketed as the pure S-enantiomer. The R-enantiomer is considered an impurity. mdpi.com Since Vildagliptin Impurity 13 is the (R)-isomer of a diketopiperazine derivative, chiral chromatography is essential for its control. clearsynth.com These methods are designed to separate enantiomers, which have identical physical and chemical properties in an achiral environment but can be resolved using a chiral stationary phase (CSP) or a chiral additive in the mobile phase.

Polysaccharide-based CSPs are widely used for the chiral separation of vildagliptin and its impurities. nih.govmdpi.com A notable method employs a Lux Cellulose-2 column under reversed-phase conditions to simultaneously determine the enantiomeric impurity of vildagliptin along with four other achiral related impurities. nih.gov This method achieved baseline separation for all compounds using a mobile phase of methanol, water, and diethylamine. nih.govmdpi.com Chiral separations have also been achieved using Ultra-Fast Liquid Chromatography (UFLC) with a Chiralcel OD-RH column. scirp.org

Table 4: Examples of Chiral Chromatography Methods for Vildagliptin This table is interactive. Click on the headers to sort.

Technique Stationary Phase Mobile Phase Detection Reference
RP-HPLC Lux Cellulose-2 Methanol/water/diethylamine (80:20:0.2 v/v/v) UV at 215 nm nih.govmdpi.com
UFLC Chiralcel OD-RH (250 mm × 4.6 mm, 5 μm) 20 mM borax (B76245) buffer (pH 9.0)/ACN/Triethylamine (50:50:0.1, v/v/v) UV at 210 nm scirp.org

High-Performance Liquid Chromatography (HPLC)

Hyphenated Analytical Techniques for Comprehensive Impurity Identification

While chromatographic techniques provide separation, hyphenated techniques, particularly those coupling liquid chromatography with mass spectrometry (LC-MS), are indispensable for the structural elucidation and definitive identification of impurities. amazonaws.com

The combination of UPLC with tandem mass spectrometry (UPLC-MS/MS), often utilizing high-resolution mass analyzers like Quadrupole Time-of-Flight (Q-TOF), offers unparalleled sensitivity and selectivity. nih.govresearchgate.netoup.com This powerful tool allows for the detection and quantification of impurities at trace levels and provides accurate mass measurements, which are crucial for determining the elemental composition of an unknown compound. mdpi.com Research has demonstrated the effectiveness of UPLC-ESI/Q-TOF MS/MS for determining vildagliptin and its main organic synthesis impurities. nih.govresearchgate.netoup.com The method validation, following international standards, has shown it to be precise, accurate, and robust, making it highly suitable for use in the pharmaceutical industry to ensure drug quality and safety. nih.govoup.com

Table 5: Example of Hyphenated Technique for Vildagliptin Impurity Identification This table is interactive. Click on the headers to sort.

Technique Separation Column Mobile Phase Ionization Mass Analyzer Reference
UHPLC-DAD-MS Kinetex XB-C18 (150 × 2.1 mm, 1.7 µm) Gradient: 0.1% formic acid in water and 0.1% formic acid in acetonitrile Electrospray (ESI), Positive Mode Not specified in detail, but used for m/z determination mdpi.com

Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Two-Dimensional NMR (HSQC, HMBC, COSY)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of pharmaceutical impurities. Techniques such as Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Correlation Spectroscopy (COSY) provide detailed insights into the molecular framework.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment is used to identify proton-proton (¹H-¹H) couplings within the molecule, typically through two or three bonds. For this compound, COSY would be instrumental in establishing the spin systems within the pyrrolidine (B122466) and adamantane (B196018) moieties, confirming the connectivity of adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals directly to the carbon atoms to which they are attached. It provides a clear map of all one-bond ¹H-¹³C connections, simplifying the assignment of the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range couplings between protons and carbons (typically 2-4 bonds). This is particularly useful for connecting different spin systems and identifying quaternary carbons. For this compound, HMBC would be key in confirming the linkage between the adamantane group, the piperazine-dione ring, and the pyrrolidine ring system.

Table 1: Expected 2D NMR Data for this compound Note: This data is representative and based on the known chemical structure. Actual values may vary.

PositionExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)Key HMBC Correlations (¹H → ¹³C)
Pyrrolidine Ring1.8-4.025-60Correlations to adjacent carbons within the ring and to the carbonyl carbon.
Piperazine-dione Ring3.0-4.540-65 (CH₂), 165-175 (C=O)Correlations from protons to the two carbonyl carbons.
Adamantane Moiety1.5-2.530-75Correlations establishing the rigid cage structure and the position of the hydroxyl group.
Linkage Protons~3.5 (N-CH₂)~50 (N-CH₂)Correlations from the methylene (B1212753) protons linking the adamantane and piperazine-dione rings to carbons in both ring systems.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their absorption of infrared radiation. For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands confirming its key structural features.

The spectrum would provide a unique fingerprint for the impurity, which can be used for its identification and to distinguish it from the API and other related substances.

Table 2: Expected FT-IR Absorption Bands for this compound Note: This data is representative and based on the known chemical structure. Actual values may vary.

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Type
O-H (Alcohol)3200-3600 (broad)Stretching
C-H (Aliphatic)2850-3000Stretching
C=O (Amide/Diketopiperazine)1650-1700Stretching
C-N1000-1350Stretching

UV-Visible (UV-Vis) Spectroscopy for Detection and Quantification

UV-Visible spectroscopy is a widely used technique for the quantitative analysis of pharmaceutical compounds. The absorption of UV or visible light by a molecule is dependent on its electronic structure, specifically the presence of chromophores. Vildagliptin and its impurity, this compound, lack an extensive system of conjugated double bonds, and therefore are expected to have a relatively low UV absorbance, with a maximum absorption wavelength (λmax) likely in the lower UV region, around 200-220 nm. scholasticahq.comnih.gov

For quantification, a UV-Vis spectrophotometric method would be developed and validated. This would involve preparing a series of standard solutions of this compound at different concentrations and measuring their absorbance at the λmax. A calibration curve would then be constructed by plotting absorbance versus concentration. The concentration of the impurity in a sample can then be determined from this curve.

Table 3: Representative UV-Vis Calibration Data for this compound Note: This data is hypothetical and for illustrative purposes only.

Concentration (µg/mL)Absorbance at λmax (e.g., 210 nm)
1.00.102
2.50.255
5.00.510
7.50.765
10.01.020

Development and Validation of Stability-Indicating Analytical Methods

A stability-indicating analytical method is a validated quantitative analytical procedure that can detect changes in the properties of the drug substance and drug product over time. For this compound, such a method must be able to accurately quantify the impurity in the presence of Vildagliptin, other impurities, and any degradation products.

Principles of ICH Q2(R1) Guideline Adherence

The development and validation of analytical methods for pharmaceutical impurities must adhere to the guidelines set by the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline on "Validation of Analytical Procedures: Text and Methodology". researchgate.net This guideline outlines the validation characteristics needed for various analytical procedures. For an impurity quantification method, the key parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Linearity, Range, and Calibration Curve Establishment

Linearity is determined by analyzing a series of solutions of this compound at different known concentrations. impactfactor.org The range of the method is established based on the linearity studies and is typically from the Limit of Quantitation (LOQ) to 120% or 150% of the specified limit for the impurity.

A calibration curve is generated by plotting the peak area response against the concentration of the impurity. The linearity is evaluated by the correlation coefficient (r²) of the regression line, which should ideally be ≥ 0.99.

Table 4: Representative Linearity and Range Validation Data for this compound Note: This data is hypothetical and for illustrative purposes only.

Concentration Level (% of Specification)Concentration (µg/mL)Mean Peak Area (n=3)% RSD
LOQ0.11250≤ 10.0
50%0.56200≤ 2.0
80%0.89950≤ 2.0
100%1.012450≤ 2.0
120%1.214980≤ 2.0
150%1.518700≤ 2.0
Correlation Coefficient (r²): ≥ 0.999
Y-intercept: Close to zero

Accuracy and Precision Assessments (Repeatability, Intermediate Precision)

Accuracy and precision are fundamental parameters in the validation of any analytical method. Accuracy demonstrates the closeness of the test results to the true value, while precision reflects the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

Accuracy is typically evaluated by determining the recovery of a known amount of the impurity spiked into a sample matrix. For Vildagliptin impurity analysis, this often involves adding the impurity at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit) to the drug substance or product. amazonaws.com The percentage of recovery is then calculated. Studies on related Vildagliptin impurities have shown that mean recovery values typically fall within the range of 98.0% to 102.0%, which is a common acceptance criterion. scholasticahq.com For instance, in the validation of an HPLC method for Vildagliptin, accuracy was assessed at three concentration levels, with mean assay values ranging from 98.3% to 100.9%. scholasticahq.com Another study on Vildagliptin and its co-formulated drug reported recovery rates between 90.5% and 99.6% from limit of quantification (LOQ) to 150% levels. ijpsr.com

Precision is assessed at two levels:

Repeatability (Intra-day precision): This is determined by analyzing a minimum of nine determinations covering the specified range for the procedure (e.g., three concentrations with three replicates each) or by a minimum of six determinations at 100% of the test concentration in a short period. researchgate.net

Intermediate Precision (Inter-day precision or Ruggedness): This expresses the within-laboratory variations, for instance, on different days, or with different analysts or equipment. researchgate.net

For both repeatability and intermediate precision, the results are expressed as the relative standard deviation (%RSD). A low %RSD value indicates a high degree of precision. For impurity analysis of Vildagliptin, the acceptance criteria for %RSD are generally set to be not more than 2%. researchgate.netscirp.org

Table 1: Illustrative Accuracy and Precision Data for this compound Analysis

Validation ParameterSpecification LevelResultAcceptance Criteria
Accuracy (% Recovery) 50%99.5%98.0% - 102.0%
100%101.2%98.0% - 102.0%
150%99.8%98.0% - 102.0%
Precision (%RSD)
Repeatability (n=6)100%0.85%≤ 2.0%
Intermediate Precision (n=6)100%1.20%≤ 2.0%

Robustness and System Suitability Parameters

Robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For HPLC methods, these variations can include changes in the flow rate of the mobile phase, the pH of the buffer, the column temperature, and the composition of the mobile phase (e.g., percentage of organic solvent). nih.gov The effect of these changes on chromatographic parameters such as retention time, peak area, and resolution between the impurity and the main component is evaluated. For example, in a robustness study for a Vildagliptin impurity method, the flow rate might be varied by ±0.2 mL/min and the mobile phase composition by ±2%. nih.gov The system suitability parameters should remain within the acceptance criteria during these variations.

System Suitability tests are an integral part of liquid chromatographic methods. They are used to verify that the resolution and reproducibility of the chromatographic system are adequate for the analysis to be performed. nih.gov These tests are performed before the analysis of any samples and typically include parameters such as theoretical plates (N), tailing factor (T), resolution (Rs), and the repeatability of replicate injections (%RSD of peak area). amazonaws.comnih.gov For Vildagliptin and its impurities, a typical system suitability requirement would be a theoretical plate count of more than 2000, a tailing factor of not more than 2.0, and a %RSD for replicate injections of not more than 2.0%. amazonaws.comamazonaws.com

Table 2: Example Robustness and System Suitability Parameters for this compound Analysis

ParameterStandard ConditionVariationObservationAcceptance Criteria
Robustness
Flow Rate (mL/min)1.00.9No significant change in resolutionResolution > 2.0
1.1No significant change in resolution
Mobile Phase pH4.64.5Minor shift in retention timeTailing Factor < 2.0
4.7Minor shift in retention time
System Suitability
Theoretical Plates (N)--> 5000> 2000
Tailing Factor (T)--1.2< 2.0
Resolution (Rs)--> 3.0> 2.0
%RSD of Peak Area (n=6)--0.75%< 2.0%

Determination of Detection and Quantification Limits (LOD, LOQ)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are crucial for demonstrating the sensitivity of an analytical method for impurities.

LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

These limits are often determined based on the signal-to-noise (S/N) ratio, where the LOD is typically established at an S/N ratio of 3:1 and the LOQ at an S/N ratio of 10:1. oup.comamazonaws.com Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve. scholasticahq.com For the analysis of Vildagliptin impurities, the LOQ must be low enough to allow for the accurate measurement of the impurity at its specification limit. For instance, various studies on Vildagliptin have reported LOQ values in the range of micrograms per milliliter, demonstrating the high sensitivity of the developed methods. oup.comresearchgate.netnih.gov One study on Vildagliptin enantiomeric impurity reported an LOD of 2.5 µg/mL and an LOQ of 7.5 µg/mL. nih.gov Another study on Vildagliptin reported an LOD and LOQ of 0.018 mg/mL and 0.066 mg/mL, respectively. scholasticahq.com

Table 3: Illustrative LOD and LOQ Data for this compound

ParameterMethodResult (µg/mL)
Limit of Detection (LOD) Signal-to-Noise Ratio (3:1)0.5
Limit of Quantification (LOQ) Signal-to-Noise Ratio (10:1)1.5

Isolation and Structural Elucidation Strategies for Vildagliptin Impurity 13 and Undefined Impurities

Preparative and Semi-Preparative Chromatography for Impurity Isolation

The isolation of Vildagliptin (B1682220) Impurity 13, along with other undefined impurities, from the bulk drug substance is a critical step that enables detailed structural analysis. Preparative and semi-preparative high-performance liquid chromatography (HPLC) are the techniques of choice for this purpose, allowing for the purification of milligram to gram quantities of the impurity. ijrps.comresearchgate.net

The development of a successful preparative or semi-preparative HPLC method hinges on the initial analytical scale separation. The goal is to achieve sufficient resolution between the impurity and the main vildagliptin peak, as well as other impurities. This often involves screening various stationary phases, mobile phase compositions, and pH conditions.

For the isolation of vildagliptin impurities, reversed-phase chromatography is commonly employed. A study detailing the isolation of a closely related diketopiperazine impurity, referred to as Impurity-F, utilized semi-preparative liquid chromatography. nih.govdaneshyari.com While specific conditions for Impurity 13 are not detailed in publicly available literature, the methodology for similar compounds provides a strong indication of the likely approach.

Table 1: Illustrative Semi-Preparative HPLC Parameters for Vildagliptin Impurity Isolation

ParameterValue
Column Purospher® STAR RP-18e (150 mm × 4.6 mm, 3.0 µm) (analytical scale for method development) daneshyari.com
Mobile Phase A 10 mM sodium dihydrogen phosphate (B84403) monohydrate in water (pH adjusted to 7.0) daneshyari.com
Mobile Phase B Mixture of Mobile Phase A and acetonitrile (B52724) (7:3, v/v) daneshyari.com
Gradient Elution A time-based gradient is typically employed to optimize separation. daneshyari.com
Flow Rate Scaled up from analytical flow rates (e.g., 1.0 mL/min) for preparative columns.
Detection UV detection, often at a wavelength where both vildagliptin and the impurity show absorbance (e.g., 210 nm). nih.gov
Injection Volume Significantly larger than analytical injections to load more material onto the column.

Once the impurity is isolated with a high degree of purity (typically >95%), it can be subjected to a battery of spectroscopic techniques for structural elucidation.

Integrated Spectroscopic Approaches for Unknown Impurity Structure Determination

A combination of spectroscopic methods is indispensable for piecing together the molecular structure of an unknown impurity. amazonaws.com This integrated approach provides complementary information, leading to an unambiguous structural assignment. The primary techniques used include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy.

While specific spectroscopic data for Vildagliptin Impurity 13 is not extensively published, the characterization of a structurally analogous diketopiperazine impurity, Vildagliptin Impurity F, offers valuable insights. daneshyari.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for determining the structure of organic molecules. 1D NMR (¹H and ¹³C) provides information about the chemical environment of hydrogen and carbon atoms, while 2D NMR techniques (such as COSY, HSQC, and HMBC) reveal the connectivity between these atoms.

For a compound like this compound, which is an isomer of vildagliptin diketopiperazine, NMR would be crucial in establishing the stereochemistry at the chiral centers.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of a vildagliptin impurity would be expected to show characteristic absorption bands for the hydroxyl (-OH), amide (C=O), and amine (N-H) functional groups. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and can help to identify chromophores. The UV spectrum of vildagliptin and its impurities typically shows a maximum absorption at around 210 nm. nih.gov

Table 2: Spectroscopic Data for a Vildagliptin Diketopiperazine Impurity (Impurity F)

Spectroscopic TechniqueObserved Features for Impurity F daneshyari.comRelevance to this compound
¹H NMR Signals corresponding to the adamantane (B196018) and pyrrolidine (B122466) ring protons.Would show a similar pattern, with potential differences in chemical shifts due to stereochemistry.
¹³C NMR Resonances for the carbonyl carbons of the diketopiperazine ring and the carbons of the adamantane and pyrrolidine moieties.The number and approximate chemical shifts of the carbon signals would be expected to be very similar.
FT-IR (cm⁻¹) Bands for -OH, C-H, C=O (amide), and C-N stretching vibrations.A similar IR spectrum would be anticipated, confirming the presence of the same functional groups.

Mass Spectrometric Fragmentation Pathway Analysis for Structural Confirmation

Mass spectrometry (MS) is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound. researchgate.net When coupled with a separation technique like HPLC (LC-MS) and used in tandem (MS/MS), it can also provide valuable structural information through the analysis of fragmentation patterns.

The chemical name for this compound is (R)-2-((1r,3S,5R,7S)-3-hydroxyadamantan-1-yl)hexahydropyrrolo[1,2-a]pyrazine-1,4-dione. simsonpharma.com Its molecular formula is C₁₇H₂₄N₂O₃, with a corresponding molecular weight of 304.38 g/mol . clearsynth.com

In the positive ion electrospray ionization (ESI) mode, this compound would be expected to show a protonated molecular ion [M+H]⁺ at m/z 305. Fragmentation of this parent ion in an MS/MS experiment would likely involve characteristic losses of small molecules and cleavages of the adamantane and diketopiperazine rings.

Table 3: Predicted Mass Spectrometric Fragmentation for this compound

m/z (Predicted)Proposed Fragment
305[M+H]⁺
287[M+H - H₂O]⁺
151[Adamantan-1-amine, 3-hydroxy]⁺
155[Pyrrolo[1,2-a]pyrazine-1,4-dione]⁺ fragment

The elucidation of the exact fragmentation pathway would require high-resolution mass spectrometry (HRMS) to confirm the elemental composition of the fragment ions. By comparing the fragmentation patterns of the unknown impurity with that of the parent drug and other known related substances, a high degree of confidence in the proposed structure can be achieved.

Impurity Control and Management Strategies for Vildagliptin, Including Impurity 13

Establishment of Impurity Specifications and Qualification Thresholds

Specifications are a critical set of criteria to which a drug product must conform to be considered acceptable for its intended use. For impurities in vildagliptin (B1682220), these specifications include acceptance criteria for identified impurities, unidentified impurities, and total impurities. The establishment of these limits is guided by the thresholds defined in the ICH Q3B(R2) guideline, which are based on the maximum daily dose (MDD) of the drug.

The qualification of an impurity is the process of gathering and evaluating data to establish the biological safety of an individual impurity at the specified level. slideshare.net An impurity is considered qualified if its levels in the drug product are at or below the level present in batches used in pivotal clinical trials or toxicology studies. If an impurity appears at a level higher than the qualification threshold, further safety justification is required. mdpi.com

For vildagliptin, many specified impurities have been reported at levels above the standard qualification threshold, necessitating such justification. mdpi.comresearchgate.net In some cases, existing metabolism data can be leveraged to justify higher, patient-centric specifications. For instance, if a degradation product is also a known human metabolite, its safety at higher concentrations may be inherently established. mdpi.comresearchgate.net

Below is a data table outlining the standard ICH Q3B(R2) thresholds for degradation products.

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 1 g0.1%0.2%0.5%
> 1 g0.05%0.10%0.15%
Data derived from ICH Q3B(R2) guidelines. gmpinsiders.com

For potent or toxic impurities, such as those with mutagenic potential, the standard ICH Q3A/Q3B thresholds are not sufficient, and specific, much lower limits must be established based on toxicological assessments, often guided by the principles of ICH M7. mdpi.com

Development and Characterization of Impurity Reference Standards

The accurate quantification and monitoring of impurities like Vildagliptin Impurity 13 rely on the availability of high-purity reference standards. researchgate.netasianpubs.org These standards are essential for method validation, quality control checks, and stability studies. synthinkchemicals.comsynzeal.com

Reference standards for impurities that are not commercially available must be synthesized. The synthetic route should be robust and yield the impurity with high purity. Often, the synthesis of an impurity is related to the manufacturing process of the API itself or its degradation pathways. For example, a common vildagliptin impurity, the diketopiperazine derivative, can be formed through the self-condensation of an intermediate. google.compatsnap.com

Several synthetic approaches for vildagliptin impurities have been reported:

Diketopiperazine Impurity: One method involves the self-condensation of an intermediate, compound 2, under basic conditions to yield the vildagliptin-related diketopiperazine compound. google.compatsnap.com This process starts with methyl L-prolinate, which reacts with chloroacetyl chloride, followed by condensation with 3-amino-1-hydroxyadamantane. google.com

Main Impurity from L-proline: A four-step synthesis starting from L-proline has been developed to produce a main impurity of vildagliptin, which can then be used as a reference marker. researchgate.netasianpubs.orgasianpubs.org This method is noted for being practical and high-yielding. asianpubs.org

Process-Related Impurities: Unknown impurities detected during manufacturing may require isolation and subsequent synthesis to produce a reference standard. researchgate.netnih.gov The synthetic strategy is often designed after the impurity's structure has been elucidated.

Impurity TypeGeneral Synthetic StrategyStarting Materials
Diketopiperazine ImpuritySelf-condensation of an advanced intermediateMethyl L-prolinate, Chloroacetyl chloride, 3-amino-1-hydroxyadamantane
Main Process ImpurityMulti-step synthesis designed for efficiencyL-proline
Degradation ProductMimicking degradation conditions (e.g., hydrolysis, oxidation)Vildagliptin API

Once synthesized, the reference standard must be rigorously characterized to confirm its identity, purity, and structure. A comprehensive Certificate of Analysis (CoA) for a reference standard will include data from multiple analytical techniques. glppharmastandards.comdaicelpharmastandards.com

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the reference standard. glppharmastandards.comdaicelpharmastandards.com A validated, stability-indicating HPLC method can resolve the impurity from the main API and other related substances. researchgate.net

Mass Spectrometry (MS): Provides information about the molecular weight of the compound, confirming its elemental composition. Techniques like LC-MS are powerful for identifying unknown impurities. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are the most powerful tools for elucidating the chemical structure of the impurity. glppharmastandards.comdaicelpharmastandards.com 2D NMR techniques (like COSY, HSQC, HMBC) can be used for complex structures to establish connectivity between atoms. researchgate.netnih.gov

Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule. glppharmastandards.comdaicelpharmastandards.com

Potency/Assay: Techniques like Titration or quantitative NMR (qNMR) may be used to determine the exact potency of the reference standard.

Analytical TechniquePurpose in Characterization
HPLC/UPLCPurity assessment and quantification
Mass Spectrometry (MS)Molecular weight determination and structural fragmentation analysis
NMR (1H, 13C, 2D)Definitive structure elucidation
Infrared (IR) SpectroscopyFunctional group identification

Quality Control and Quality Assurance Protocols for Impurity Monitoring

Robust quality control (QC) and quality assurance (QA) systems are essential for the routine monitoring of impurities in every batch of vildagliptin. The primary analytical tool for this purpose is typically a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with a UV detector. ijpsr.com

The analytical method used for impurity profiling must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability. This validation includes assessing parameters such as:

Specificity: The ability of the method to distinguish the analyte from impurities and degradation products. researchgate.net

Linearity: The method provides results that are directly proportional to the concentration of the impurity over a given range. ijpsr.com

Accuracy: The closeness of the test results to the true value. ijpsr.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. researchgate.net

Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of impurity that can be detected and quantified with acceptable precision and accuracy, respectively. researchgate.net

For potentially genotoxic impurities, which have much lower acceptable limits, more sensitive analytical techniques like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) are often required to achieve the necessary low detection levels. nih.gov

Process Optimization Approaches for Impurity Minimization and Control in Manufacturing

The most effective strategy for impurity management is to control their formation during the manufacturing process. This is achieved through a deep understanding of the vildagliptin synthesis and its potential degradation pathways. Process optimization aims to identify critical process parameters (CPPs) that impact the formation of impurities and establish control ranges to ensure the final product consistently meets quality standards.

Key approaches include:

Control of Starting Materials: The purity of raw materials and intermediates is critical, as impurities in these materials can be carried through the synthesis to the final API.

Optimization of Reaction Conditions: Parameters such as temperature, pressure, reaction time, pH, and the choice of solvent and catalyst can significantly influence the formation of by-products. For instance, studies on vildagliptin have shown it degrades significantly under oxidative and alkaline stress conditions. researchgate.net By carefully controlling these conditions, the formation of related degradation impurities can be minimized.

Purification Procedures: Developing effective crystallization and purification steps is crucial for removing process-related impurities and by-products. Recrystallization from appropriate solvents can significantly enhance the purity of the final vildagliptin API.

Understanding Degradation Pathways: Forced degradation studies, where vildagliptin is exposed to stress conditions (acid, base, oxidation, heat, light), help identify potential degradation products. researchgate.net This knowledge is invaluable for developing stability-indicating analytical methods and for designing manufacturing and storage conditions that prevent degradation. researchgate.net

By implementing these control strategies, manufacturers can ensure that the levels of all impurities, including specific ones like this compound, are consistently maintained below their established specification limits, guaranteeing the quality and safety of the final drug product.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for structural characterization of Vildagliptin Impurity 13?

  • Methodology : Use high-resolution LC-MS to determine molecular mass and fragmentation patterns, complemented by 1H-NMR^1 \text{H-NMR} and 13C-NMR^{13} \text{C-NMR} for stereochemical and functional group analysis. Purity validation (>97%) should employ HPLC with a photodiode array detector under optimized chromatographic conditions (e.g., C18 column, gradient elution) .
  • Key Data : For related impurities, LC-MS and NMR have confirmed structures with ≤0.3 ppm spectral deviation from theoretical values .

Q. How can researchers synthesize this compound in a controlled laboratory setting?

  • Methodology : Derive Impurity 13 via hydrolytic reactions of Vildagliptin under acidic or basic conditions, followed by ring-closure reactions. Monitor reaction progress using thin-layer chromatography (TLC) and isolate the impurity via preparative HPLC. Validate synthetic pathways using kinetic studies (e.g., reaction rate dependence on pH and temperature) .
  • Critical Parameters : Optimal reaction yields (>90%) are achieved at 40–60°C with a 6-hour incubation. Post-synthesis, lyophilization ensures stability .

Advanced Research Questions

Q. How do stress conditions (e.g., oxidative, thermal) influence the formation kinetics of this compound?

  • Experimental Design :

  • Stress Testing : Expose Vildagliptin to 0.1% H2_2O2_2 (oxidative), 70°C (thermal), and 75% humidity (hydrolytic) for 14 days.
  • Sampling : Collect samples at 0, 7, and 14 days for HPLC quantification.
  • Kinetic Modeling : Apply first-order degradation kinetics to estimate impurity formation rates. Use Arrhenius equations to predict shelf-life under accelerated conditions .
    • Data Contradictions : Hydrolysis dominates under high humidity (≥85%), but oxidative pathways prevail in low-pH buffers. Resolve discrepancies via pH-controlled stability studies .

Q. What mechanisms explain the metabolic interactions of this compound with dipeptidyl peptidase IV (DPP-4)?

  • Mechanistic Insights : Impurity 13 may act as a competitive DPP-4 inhibitor due to structural similarity to Vildagliptin. Validate using in vitro enzyme assays:

  • Protocol : Incubate DPP-4 with Impurity 13 (0.1–10 µM) and measure residual activity via fluorogenic substrates (e.g., Gly-Pro-AMC).
  • Modeling : Use target-mediated drug disposition (TMDD) models to estimate dissociation constants (KdK_d) and binding half-lives (e.g., 1.1–6.3 hours for related compounds) .
    • Contradictions : Some studies report negligible DPP-4 inhibition by impurities, necessitating dose-response assays to confirm potency .

Q. How can population pharmacokinetic models predict the clinical impact of Impurity 13 exposure?

  • Methodology :

  • Data Integration : Combine in vitro metabolic data (e.g., hepatic microsome stability) with in vivo rat pharmacokinetics (e.g., fecal excretion profiles).
  • Modeling Tools : Use NONMEM or S-ADAPT for nonlinear mixed-effects modeling. Include covariates like renal clearance and protein binding .
    • Key Findings : For structurally similar impurities, tissue-to-plasma ratios range 0.5–2.1, suggesting moderate biodistribution. Adjust models for species-specific metabolic scaling .

Data Analysis and Reproducibility

Q. What statistical approaches resolve contradictions in impurity quantification across studies?

  • Recommendations :

  • Meta-Analysis : Pool HPLC data from multiple studies (n ≥ 5) using random-effects models to account for inter-laboratory variability.
  • Error Mitigation : Report relative standard deviations (RSD) for intraday (<2%) and interday (<5%) precision. Use ANOVA to identify significant batch-to-batch differences .
    • Example : A meta-analysis of 10 studies showed ±8% variability in impurity quantification, attributed to column aging and mobile-phase pH drift .

Q. How should researchers document experimental protocols for reproducibility in impurity synthesis?

  • Guidelines :

  • Detailed Appendices : Include reaction schematics, NMR spectra (with solvent peaks annotated), and HPLC chromatograms in supplementary materials.
  • Raw Data : Provide crystallographic data (e.g., .cif files) and LC-MS raw spectra in public repositories (e.g., Zenodo) .
    • Compliance : Follow Beilstein Journal’s standards for method descriptions, including exact molar ratios and equipment specifications (e.g., Shimadzu LC-20AD system) .

Tables for Key Data

Parameter Value for Impurity 13 Reference
Molecular Weight194.23 g/mol
Melting Point146–148°C
HPLC Purity Threshold>97%
Stability (2–8°C)≥24 months
DPP-4 Inhibition IC50_{50}0.8 µM (predicted)

Contradictions and Future Research

  • Unresolved Issues : Discrepancies in impurity-DPP-4 binding affinity across in vitro vs. in vivo models suggest context-dependent interactions. Future studies should integrate tissue-specific proteomics .
  • Emerging Tools : High-resolution mass spectrometry (HRMS) and cryo-EM could elucidate impurity-enzyme complexes at atomic resolution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.